6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
Description
BenchChem offers high-quality 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZXLJZXXYVCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234671 | |
| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351357-36-3 | |
| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351357-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Technical Guide to the Synthesis of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid via the Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the synthesis of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry, through the Pfitzinger reaction. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of fluorine and a furan moiety can significantly modulate the pharmacological properties of the resulting compound.[1][2][3] This document provides a thorough examination of the reaction mechanism, a detailed experimental protocol, and expert insights into the critical parameters for a successful synthesis.
The Pfitzinger Reaction: A Cornerstone in Quinoline Synthesis
The Pfitzinger reaction, first reported in the late 19th century, is a robust and versatile method for the synthesis of quinoline-4-carboxylic acids.[2][4] The reaction involves the condensation of an isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][5] This powerful transformation has been instrumental in the synthesis of a wide array of biologically active molecules, including antiviral, anticancer, and antibacterial agents.[1][3]
The versatility of the Pfitzinger reaction lies in its ability to accommodate a variety of substituents on both the isatin and the carbonyl compound, allowing for the generation of a diverse library of quinoline derivatives.[2][4] In the context of this guide, we will focus on the reaction between 5-fluoro-isatin and 2-acetylfuran to yield the target compound, 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid.
The Reaction Mechanism: A Step-by-Step Elucidation
The Pfitzinger reaction proceeds through a well-established multi-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring.[1][5] This ring-opening step forms a keto-acid intermediate, which is typically not isolated but is crucial for the subsequent condensation.[1][5]
The aniline derivative formed then undergoes condensation with the carbonyl group of 2-acetylfuran to form an imine. This imine then tautomerizes to the more stable enamine.[1] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to afford the aromatic quinoline ring system.[1][5]
Caption: Workflow of the Pfitzinger reaction for the synthesis of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid.
Experimental Protocol: A Detailed Methodology
This protocol is adapted from established procedures for the synthesis of analogous 2-(furan-2-yl)quinoline-4-carboxylic acids and fluoro-quinoline derivatives.[6][7][8]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Fluoro-isatin | C₈H₄FNO₂ | 165.12 | 1.65 g | 10 |
| 2-Acetylfuran | C₆H₆O₂ | 110.11 | 1.32 g | 12 |
| Potassium Hydroxide | KOH | 56.11 | 2.24 g | 40 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |
| Water (Deionized) | H₂O | 18.02 | 20 mL | - |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | As needed | - |
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (2.24 g, 40 mmol) in a mixture of 95% ethanol (50 mL) and deionized water (20 mL).
-
Addition of Isatin: To the basic solution, add 5-fluoro-isatin (1.65 g, 10 mmol) and stir the mixture at room temperature until the isatin is completely dissolved, resulting in a color change. This step facilitates the crucial ring-opening of the isatin.[9]
-
Addition of Carbonyl Compound: Once the isatin has dissolved, add 2-acetylfuran (1.32 g, 12 mmol) to the reaction mixture. An excess of the carbonyl compound is often used to ensure the complete consumption of the isatin.[9]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark-colored solution into a beaker containing 200 mL of ice-cold water.
-
Acidification and Precipitation: Slowly acidify the aqueous solution with glacial acetic acid with constant stirring until the pH is approximately 4-5. The product will precipitate out as a solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield the pure 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid.
Expert Insights and Causality in Experimental Choices
-
Choice of Base: A strong base like potassium hydroxide is essential for the initial hydrolysis of the isatin's amide bond.[1][5] The concentration of the base can influence the reaction rate and yield.
-
Solvent System: A mixture of ethanol and water is a common solvent system for the Pfitzinger reaction. Ethanol helps to solubilize the organic reactants, while water is necessary for the initial hydrolysis step.
-
Reactant Stoichiometry: A slight excess of the carbonyl component (2-acetylfuran) is recommended to drive the reaction to completion and minimize the amount of unreacted isatin, which can complicate the purification process.[9]
-
Temperature and Reaction Time: The reaction is typically carried out at reflux to ensure a sufficient reaction rate. The optimal reaction time may vary depending on the specific substrates and should be determined by monitoring the reaction's progress.
-
Work-up and Purification: Acidification of the reaction mixture is a critical step to protonate the carboxylate and precipitate the final product. The choice of acid can impact the purity of the product. Acetic acid is a mild acid that is often sufficient for this purpose.
Characterization of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the quinoline, furan, and carboxylic acid protons and carbons in their expected chemical environments.
-
Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the C-F bond.
Conclusion
The Pfitzinger reaction provides an effective and versatile route for the synthesis of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The ability to introduce diverse functionalities onto the quinoline scaffold through this reaction underscores its continued importance in synthetic and medicinal chemistry.[2][4]
References
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Available at: [Link]
-
Wikipedia. Pfitzinger reaction. Available at: [Link]
-
Bentiss, F., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 123-134. Available at: [Link]
-
Scribd. The Pfitzinger Reaction. (Review). Available at: [Link]
-
YouTube. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. Available at: [Link]
-
Ingenta Connect. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Available at: [Link]
-
ResearchGate. The Pfitzinger Reaction. (Review). Available at: [Link]
-
Makki, S. T., et al. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. International Journal of Organic Chemistry, 2(1), 38-44. Available at: [Link]
-
Scientific Research Publishing. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Available at: [Link]
-
Cambridge University Press. Pfitzinger Quinoline Synthesis. Available at: [Link]
-
ScienceMadness Discussion Board. The Pfitzinger Reaction. Available at: [Link]
-
Scribd. Chemistry of Pfitzinger Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available at: [Link]
-
Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Studies. Available at: [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]
-
Royal Society of Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Available at: [Link]
-
National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents [scirp.org]
- 8. jchr.org [jchr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Spectroscopic Characterization of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
Executive Summary
6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric properties of the quinoline ring with the lipophilic modulation of a fluorine substituent and the electronic richness of a furan moiety.[1] This class of compounds—often synthesized via the Pfitzinger reaction—has demonstrated significant potential as antitubercular, antibacterial, and redox-active agents.
This guide provides a rigorous framework for the structural elucidation of this molecule. Unlike generic protocols, this document focuses on the specific spectroscopic challenges introduced by the C-6 fluorine atom (spin-spin coupling) and the C-2 furan ring (conjugation effects), offering a self-validating workflow for researchers.
Part 1: Synthetic Context & Purity Profile
Spectroscopic characterization is futile without understanding the synthetic origin of the sample, as specific impurities (unreacted isatin, aldol condensation byproducts) can mimic signal patterns.
The standard synthesis involves the Pfitzinger reaction , condensing 5-fluoroisatin with 2-acetylfuran in an alkaline medium (KOH/EtOH), followed by acid workup.
Workflow: Synthesis to Characterization
Figure 1: Synthetic pathway via Pfitzinger reaction.[2][3] Understanding this pathway aids in identifying potential impurities in NMR (e.g., residual acetylfuran).
Part 2: Electronic & Vibrational Spectroscopy
UV-Visible Spectroscopy
The conjugation between the quinoline ring and the furan moiety at position C-2 results in a bathochromic shift (red shift) compared to unsubstituted quinoline-4-carboxylic acids.
-
Solvent: Methanol or Ethanol.
-
Key Transitions:
-
240–260 nm:
transitions of the aromatic quinoline core. -
300–350 nm: Extended conjugation band (Quinoline-Furan system).
-
Observation: The fluorine substitution at C-6 exerts a minimal auxochromic effect but may slightly stabilize the HOMO energy levels.
-
FT-IR Spectroscopy
Infrared spectroscopy serves as the primary "fingerprint" validation. The presence of the carboxylic acid and the C-F bond are the critical checkpoints.
| Functional Group | Wavenumber ( | Intensity | Assignment / Notes |
| O-H Stretch | 2500 – 3300 | Broad | Carboxylic acid dimer (hydrogen bonded). |
| C=O Stretch | 1680 – 1710 | Strong | Carboxylic acid carbonyl. Lower frequency due to conjugation with the aromatic ring. |
| C=N Stretch | 1580 – 1600 | Medium | Quinoline ring nitrogen stretch. |
| C=C Aromatic | 1450 – 1550 | Variable | Skeletal vibrations of Quinoline and Furan rings. |
| C-F Stretch | 1100 – 1250 | Strong | Diagnostic Peak. Aryl-Fluorine bond. |
| C-O-C Stretch | 1010 – 1030 | Medium | Furan ring ether linkage. |
Part 3: Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural confirmation. The 6-Fluoro substituent introduces complexity due to Heteronuclear Spin-Spin Coupling (
Solvent Choice: DMSO-
H NMR Characterization
-
Resonance Frequency: 400 MHz or higher recommended.
-
Key Features:
-
Proton H-3 (Quinoline): Appears as a singlet around 8.4–8.6 ppm . It is deshielded by the neighboring carboxylic acid (C-4) and the furan ring (C-2).
-
Furan Protons: Distinctive multiplets.
-
H-5' (Furan): ~7.9 ppm (Doublet).
-
H-3' (Furan): ~7.4 ppm (Doublet).
-
H-4' (Furan): ~6.7 ppm (Triplet/Multiplet).
-
-
Fluoro-Aromatic Region (H-5, H-7, H-8):
-
H-5: Look for a doublet of doublets (dd) due to coupling with H-7 (meta) and F-6 (ortho).
-
H-7: Multiplet (coupling with F-6, H-5, and H-8).
-
H-8: Doublet or dd, heavily influenced by the adjacent Nitrogen.
-
-
C NMR & F-Coupling
The Carbon-13 spectrum will exhibit splitting due to the
-
C-6 (C-F): Doublet,
. -
C-5 (Ortho): Doublet,
. -
C-7 (Ortho): Doublet,
. -
C-4 (COOH): Singlet ~167 ppm.
NMR Logic Diagram
Figure 2: Logic flow for spectral assignment. The C-F coupling in
Part 4: Mass Spectrometry (ESI-MS)
Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the structure.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often preferred for carboxylic acids (
), though Positive Mode ( ) works well for the basic quinoline nitrogen. -
Molecular Formula:
-
Molecular Weight: 257.22 g/mol .
-
Key Fragments:
- : Loss of the carboxylic acid group (decarboxylation is common in quinoline-4-carboxylic acids).
- : Rare, but loss of HF may occur.
Part 5: Experimental Protocols
Synthesis (Pfitzinger Method)[3]
-
Reactants: Dissolve 5-fluoroisatin (10 mmol) in 33% aqueous KOH (15 mL).
-
Addition: Add 2-acetylfuran (10 mmol) slowly to the mixture.
-
Reflux: Heat the mixture under reflux for 12–24 hours. The solution will darken (red/brown).
-
Workup: Cool to room temperature. Pour into crushed ice and acidify with 10% HCl or glacial acetic acid to pH 4–5.
-
Isolation: The precipitate (yellow/orange solid) is filtered, washed with cold water, and recrystallized from ethanol.
NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL DMSO-
. -
Homogenization: Sonicate for 2 minutes. Ensure the solution is clear; suspended particles will cause line broadening, obscuring the fine J-coupling of the fluorine.
-
Acquisition: Set relaxation delay (
) to seconds to allow full relaxation of the quaternary carbons and carboxylic proton.
References
-
Journal of Chemical Health Risks. (2025).[1][5] Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis.
-
DrugFuture. Pfitzinger Reaction: Mechanism and Variations.
-
BenchChem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
-
PubChem. 2-(Furan-2-yl)quinoline-4-carboxylic acid (Compound Summary).
-
Ossila. 5-Fluoroisatin: Properties and Applications in Pfitzinger Reaction.
Sources
Application Note: Optimized Synthesis of 2-Furylquinoline-4-Carboxylic Acids via Pfitzinger Reaction
Introduction & Scientific Rationale
The synthesis of 2-substituted quinoline-4-carboxylic acids (cinchoninic acids) is a pivotal workflow in medicinal chemistry due to the scaffold's proven biological efficacy. Specifically, 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA) and its derivatives have emerged as high-value targets exhibiting potent anti-tubercular, antibacterial, and antifungal activities [1, 2].[1]
This guide details the Pfitzinger reaction , a robust condensation of isatin with an enolizable ketone (2-acetylfuran) under alkaline conditions. Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger protocol utilizes stable, commercially available isatins, offering superior atom economy and scalability.
Mechanistic Causality
The reaction is driven by the base-promoted ring opening of isatin to form isatinate (2-aminophenylglyoxylate).[2] This intermediate acts as a nucleophile attacking the
DOT Diagram: Reaction Mechanism
The following diagram illustrates the critical pathway from isatin hydrolysis to the final dehydration step.
Figure 1: Mechanistic pathway of the Pfitzinger reaction showing the critical isatinate intermediate formation and subsequent condensation with 2-acetylfuran.
Materials and Equipment
To ensure reproducibility (Trustworthiness), use reagents of
| Reagent | Role | Specifications |
| Isatin | Precursor | 98%, orange/red powder |
| 2-Acetylfuran | Carbonyl Source | 99%, liquid (mp 29-30°C) |
| Potassium Hydroxide (KOH) | Base Catalyst | Pellets, |
| Ethanol (EtOH) | Solvent | Absolute or 95% |
| Hydrochloric Acid (HCl) | Precipitating Agent | 10% (v/v) aqueous solution |
| Glacial Acetic Acid | Alternative Acid | For milder precipitation (optional) |
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser with water circulation
-
Magnetic stirrer with heating plate
-
Buchner funnel and vacuum pump[1]
-
Melting point apparatus
Experimental Protocols
Protocol A: Classical Thermal Reflux (Gold Standard)
Recommended for bulk synthesis and maximum crystal growth.
Step-by-Step Methodology:
-
Isatinate Formation:
-
Dissolve Isatin (1.47 g, 10 mmol) in a solution of KOH (33%, 20 mL) and Ethanol (15 mL) in a round-bottom flask.
-
Observation: The suspension will turn from orange/red to a deep yellow/brown clear solution. This visual cue confirms the formation of the isatinate salt (ring opening).
-
Critical Checkpoint: If the solution is not clear, gently warm to 40°C. Do not proceed until fully dissolved.
-
-
Condensation:
-
Add 2-Acetylfuran (1.10 g, 10 mmol) dropwise to the stirring solution.
-
Attach the reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) for 4.5 to 6 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). The disappearance of the isatin spot indicates completion.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the dark solution into crushed ice (approx. 50 g) to quench thermal energy.
-
Acidification: Slowly add 10% HCl (or glacial acetic acid) with stirring until pH reaches 3-4.
-
Result: A copious yellow precipitate of the crude acid will form immediately.
-
-
Purification:
-
Allow the precipitate to stand for 30 minutes (Ostwald ripening).
-
Filter via vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove excess KCl/NaCl salts.
-
Recrystallization: Recrystallize from ethanol or methanol to obtain bright yellow needles.
-
Expected Yield: 70–85% Melting Point: >260°C (decomp.)
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Recommended for rapid library generation.
-
Preparation: Mix Isatin (1 mmol), 2-Acetylfuran (1 mmol), and KOH (3 mmol) in Ethanol (2 mL) in a microwave-safe vial.
-
Irradiation: Irradiate at 140°C (300 W) for 5–10 minutes .
-
Workup: Pour into ice water and acidify with acetic acid as described in Protocol A.
-
Advantage: Reduces reaction time from hours to minutes with comparable yields [3].
Data Analysis & Validation
The following data summarizes the expected outcomes when substituting the isatin ring. Electron-withdrawing groups (EWG) on the isatin generally enhance the electrophilicity of the carbonyl carbon in the initial steps, often improving yields.
Table 1: Comparative Yields of 2-Furylquinoline Derivatives
| Entry | Isatin Substituent (R) | Ketone | Product Appearance | Yield (%)* | Ref |
| 1 | H (Unsubstituted) | 2-Acetylfuran | Yellow Solid | 71 - 82 | [1, 4] |
| 2 | 5-Methyl | 2-Acetylfuran | Pale Yellow Solid | 68 - 75 | [4] |
| 3 | 5-Chloro | 2-Acetylfuran | Dark Yellow Solid | 75 - 86 | [4] |
| 4 | 5-Nitro | 2-Acetylfuran | Orange Solid | 80 - 88 | [1] |
*Yields represent ranges observed across thermal and microwave protocols.
Workflow Visualization
Use this decision tree to manage the purification process effectively.
Troubleshooting & Expert Tips
-
Solubility Issues: The final carboxylic acid product is often insoluble in water and non-polar solvents. If the product does not precipitate upon acidification, the pH may be too low (protonating the quinoline nitrogen, keeping it soluble) or too high (carboxylate salt). Target pH 3–4 (isoelectric point region).
-
Decarboxylation: Avoid excessive heating during recrystallization. Cinchoninic acids can decarboxylate at temperatures near their melting points.
-
Isatin Quality: Old isatin can oxidize or polymerize. Ensure the starting material is a bright orange/red powder. Dark brown isatin should be recrystallized from benzene or ethanol before use.
References
-
Journal of Chemical Health Risks. (2025).[1][3] Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis. Retrieved from [Link]
-
Sangshetti, J. N., et al. (2014).[4] Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
- Shvekhgeimer, M. G. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds. (General reference for substituent effects).
Sources
Step-by-step Doebner reaction for 6-fluoroquinoline derivatives
Application Notes & Protocols
Topic: Step-by-Step Doebner Reaction for the Synthesis of 6-Fluoroquinoline Derivatives Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Doebner Reaction in Synthesizing Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with activities spanning antimalarial, antibacterial, and anticancer applications.[1] The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, has been a classical and direct method for constructing quinoline-4-carboxylic acids since its discovery by Oscar Doebner in 1887.[1][2]
This guide focuses on a specific, high-value application: the synthesis of 6-fluoroquinoline derivatives. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. However, the very properties that make fluorine desirable also present a synthetic challenge. The strong electron-withdrawing nature of the fluorine atom deactivates the aniline ring, making the key intramolecular electrophilic cyclization step of the Doebner reaction sluggish and often resulting in low yields under traditional conditions.[1][3]
This document provides a detailed exploration of a modern, optimized Doebner protocol specifically designed to overcome the challenges associated with electron-deficient anilines like 4-fluoroaniline. We will dissect the reaction mechanism, explain the rationale behind the choice of reagents and conditions, and provide a robust, step-by-step protocol for laboratory application.
The Doebner Reaction Mechanism: A Stepwise Examination
The mechanism of the Doebner reaction is a well-studied cascade of classical organic transformations.[1] Understanding this pathway is critical for troubleshooting and adapting the protocol for different substrates. The reaction proceeds through several key stages:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (4-fluoroaniline) and an aldehyde to form an N-arylimine (Schiff base).[1]
-
Enolization & Adduct Formation: Concurrently, pyruvic acid tautomerizes to its more nucleophilic enol form. This enol then performs a Michael-type addition to the electrophilic imine.[1][4]
-
Intramolecular Cyclization: The adduct undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, leading to cyclization. This is often the rate-limiting step, particularly for deactivated systems.
-
Dehydration & Aromatization: The resulting dihydroquinoline intermediate readily dehydrates to achieve aromaticity. A crucial insight into the modern understanding of this reaction is that a second molecule of the initially formed imine acts as an internal oxidizing agent, accepting a hydride from the dihydroquinoline intermediate to yield the final quinoline product and a reduced benzylamine byproduct.[1][3] This hydrogen-transfer mechanism obviates the need for an external oxidizing agent.[3]
Caption: The mechanistic pathway of the Doebner reaction.
Optimized Protocol for 6-Fluoroquinoline-4-Carboxylic Acid Derivatives
This protocol is adapted from optimized procedures that have proven effective for electron-deficient anilines.[3][5] The key to success is the use of a Lewis acid catalyst, which more effectively promotes the reaction compared to traditional Brønsted acids, and a controlled, dropwise addition of pyruvic acid to manage reactivity.[3][6]
Materials & Reagents
-
4-Fluoroaniline
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Pyruvic Acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoroaniline (1.0 equiv.) and the desired aldehyde (1.1–1.2 equiv.).[3]
-
Add anhydrous acetonitrile to achieve a starting concentration of approximately 1.8 M with respect to the aniline.[3]
-
Begin stirring the solution at room temperature.
-
Carefully add the Lewis acid catalyst, BF₃·THF (0.5 equiv.), to the stirred mixture.[5] An exotherm may be observed.
-
-
Initial Imine Formation:
-
Addition of Pyruvic Acid:
-
In a separate flask, prepare a solution of pyruvic acid (0.5-0.6 equiv.) in anhydrous acetonitrile.[3][5]
-
Using a syringe pump or dropping funnel, add the pyruvic acid solution dropwise to the main reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.[3]
-
Causality Note: Slow, controlled addition is critical. It maintains a low instantaneous concentration of pyruvic acid, minimizing potential side reactions and ensuring it reacts preferentially with the pre-formed imine.
-
-
Reaction Completion:
-
Aqueous Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc).
-
Carefully pour the diluted mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to quench the acid catalyst.
-
Separate the organic layer. Extract the aqueous layer two more times with EtOAc.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a solid, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: General experimental workflow for the Doebner reaction.
Data Presentation: Impact of Reaction Conditions
Optimization studies have demonstrated the critical role of the catalyst and solvent in achieving high yields, especially with deactivated anilines.
| Entry | Aniline Substituent | Catalyst (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-(CF₃O) | — | EtOH | Reflux | 15 | [3] |
| 2 | 6-(CF₃O) | H₂NSO₃H (0.5) | EtOH | Reflux | 25 | [3] |
| 3 | 6-(CF₃O) | BF₃·THF (0.5) | MeCN | 65 | 77 | [3] |
| 4 | 4-OCH₃ | BF₃·THF (0.5) | MeCN | 65 | 91 | [5] |
| 5 | 4-Cl | BF₃·THF (0.5) | MeCN | 65 | 86 | [7] |
This table summarizes data from multiple sources to illustrate the impact of reaction parameters. Yields are for isolated products.
Troubleshooting and Field-Proven Insights
-
Low Yield: The primary culprit for low yields with fluoro-anilines is incomplete cyclization.[1][6] Ensure the Lewis acid catalyst is active and used in the correct stoichiometry. The reaction temperature of 65 °C is often a sweet spot; lower temperatures may be too slow, while significantly higher temperatures can promote side reactions.[6]
-
Byproduct Formation: If significant byproducts are observed, the rate of pyruvic acid addition may be too fast.[8] Ensure a slow, steady addition. The formation of a 2-methylquinoline-4-carboxylic acid derivative is a known byproduct that can arise from the reaction of the aniline with two molecules of pyruvic acid.[8]
-
Reaction Stalls: Ensure all reagents and the solvent are anhydrous. Water can hydrolyze the Schiff base intermediate and deactivate the Lewis acid catalyst.
By adhering to this optimized protocol, researchers can reliably access valuable 6-fluoroquinoline derivatives, overcoming the inherent reactivity challenges of electron-deficient substrates and enabling further exploration in drug discovery and materials science.
References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
Bentham Science. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Bentham Science. Available at: [Link]
-
Cambridge University Press. (n.d.). Doebner Reaction. Cambridge University Press. Available at: [Link]
-
ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]
-
Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Asadi, S., et al. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Doebner reaction. Wikipedia. Available at: [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Available at: [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model.... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate. Available at: [Link]
-
Taylor & Francis. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Taylor & Francis Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting NMR spectral interpretation of 6-fluoro-2-furanylquinolines
A Guide to NMR Spectral Interpretation and Troubleshooting
Welcome to the technical support center for the NMR analysis of 6-fluoro-2-furanylquinolines. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique class of compounds. The inherent complexity arising from the fusion of three distinct chemical moieties—a quinoline core, a furan ring, and a fluorine substituent—often presents significant challenges in spectral interpretation.
As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to tackle even the most ambiguous spectra. This center is structured to address common questions and troubleshooting scenarios you may encounter during your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the expected NMR spectral characteristics of 6-fluoro-2-furanylquinolines.
Q1: What are the general ¹H NMR spectral features I should anticipate for a 6-fluoro-2-furanylquinoline?
A1: The ¹H NMR spectrum will be complex, with signals clustering in distinct regions. You should expect:
-
Quinoline Protons: A set of aromatic protons typically resonating between 7.0 and 9.0 ppm.[1] The exact shifts will be influenced by the fluorine at position 6 and the furan at position 2. H-8 is often the most downfield proton of the carbocyclic ring, while H-4 can also be significantly downfield.[1]
-
Furan Protons: Three protons on the furan ring, with chemical shifts generally appearing between 6.0 and 7.5 ppm.[2] The proton adjacent to the quinoline ring will have a distinct chemical shift compared to the other two.
-
Fluorine Coupling: The most significant feature will be the presence of ¹H-¹⁹F coupling. The fluorine at C-6 will couple to nearby protons, most notably H-5 and H-7, introducing additional splitting to their signals. This is a through-bond scalar coupling (J-coupling).
Q2: How does the fluorine at the 6-position specifically influence the ¹H and ¹³C NMR spectra?
A2: The fluorine atom, being highly electronegative, exerts both inductive and through-space effects, complicating the spectra in several ways:
-
¹H Spectrum: Expect to see J-coupling between ¹⁹F and nearby protons. The coupling constant for protons ortho to the fluorine (H-5, H-7) is typically in the range of 8-10 Hz (³J_HF), while meta coupling to H-8 is smaller, around 2-3 Hz (⁴J_HF).[3]
-
¹³C Spectrum: The carbon directly attached to the fluorine (C-6) will appear as a large doublet with a ¹J_CF coupling constant that can exceed 240 Hz.[4][5] You will also observe smaller couplings to carbons two (²J_CF), three (³J_CF), and even four bonds away (⁴J_CF), which can make the aromatic region of the ¹³C spectrum complex to interpret without decoupling.[4]
Q3: What are the expected ¹⁹F NMR characteristics?
A3: ¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[6] Key features include:
-
High Sensitivity: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it about 83% as sensitive as the proton nucleus.[7][8]
-
Wide Chemical Shift Range: Fluorine chemical shifts are highly sensitive to the electronic environment, spanning a range of over 300 ppm.[6] This provides excellent signal dispersion. For an aryl fluoride, the signal will be in a characteristic region, and its precise shift can yield information about the electronic nature of the quinoline ring system.
-
Coupling Information: In a proton-coupled ¹⁹F spectrum, the fluorine signal will be split by adjacent protons (H-5 and H-7), providing correlational information.
Troubleshooting Guide
This section is dedicated to solving specific problems you might encounter during spectral analysis.
Problem: My aromatic region (7.0-9.0 ppm) is a dense cluster of overlapping multiplets. How can I assign the quinoline protons?
Answer: This is a common and expected challenge. The quinoline protons form a complex spin system, which is further complicated by couplings from the fluorine atom. A multi-pronged approach is required for unambiguous assignment.
Causality: The quinoline ring contains several protons with similar chemical environments, leading to overlapping signals. Furthermore, the typical doublet of doublets or doublet of doublet of doublets patterns are made more complex by additional ¹H-¹⁹F couplings.[1]
Solution Workflow:
-
Start with 2D COSY: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the first and most crucial step. It will reveal which protons are coupled to each other. You should be able to trace the connectivity of the spin systems. For example, you can walk from H-5 to H-7 and H-8 in the carbocyclic ring, and separately trace the H-3 to H-4 connectivity in the heterocyclic ring.[9]
-
Use 2D HSQC and HMBC:
-
An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton directly to the carbon it is attached to. This helps in spreading out the information into a second dimension.
-
An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular fragments and assigning quaternary carbons.
-
-
Leverage ¹H-¹⁹F Coupling: Identify the protons that show the characteristic ³J_HF coupling (8-10 Hz). These will be H-5 and H-7. This provides a critical entry point for assigning the rest of the carbocyclic ring protons via COSY.
Caption: Troubleshooting workflow for assigning overlapping aromatic signals.
Problem: The ¹³C NMR spectrum is difficult to interpret due to the large number of signals and complex splitting patterns.
Answer: This is a direct consequence of ¹³C-¹⁹F coupling. While standard ¹³C NMR experiments are proton-decoupled, they are not fluorine-decoupled.[10]
Causality: The ¹⁹F nucleus couples strongly to ¹³C nuclei, with the effect being significant over multiple bonds. The one-bond C-F coupling is particularly large (¹J_CF > 240 Hz), and smaller couplings can split other carbon signals into complex multiplets.[4] This can cause signals to overlap or even be misinterpreted as impurities.
Solution:
-
Broadband ¹⁹F-Decoupled ¹³C NMR: The most direct solution is to perform a ¹³C experiment with simultaneous broadband decoupling of both ¹H and ¹⁹F. This requires a spectrometer equipped with a suitable probe and configuration but will simplify the spectrum dramatically, collapsing all carbon signals coupled to fluorine into singlets.[5]
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can help differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C-F) are invisible. This helps in assigning the carbons that are not directly attached to fluorine.[11]
-
HSQC/HMBC: As mentioned previously, these 2D experiments are indispensable. The HSQC will definitively link protonated carbons to their attached protons, while the HMBC will help assign the quaternary carbons by observing their long-range correlations to nearby protons.
Problem: I observe long-range coupling to a proton and I'm not sure if it is a through-bond ¹H-¹H coupling or a through-space ¹H-¹⁹F interaction (Nuclear Overhauser Effect, NOE).
Answer: Distinguishing between through-bond (J-coupling) and through-space (NOE) interactions is critical for correct structural assignment. The fluorine atom's lone pairs can interact with spatially proximate protons.[12]
Causality: The Nuclear Overhauser Effect is a through-space phenomenon that affects signal intensities when two nuclei are close in space (typically < 5 Å), regardless of bonding. Scalar coupling is a through-bond interaction. For 6-fluoro-2-furanylquinolines, the fluorine at C-6 could be spatially close to the furan protons depending on the conformation.
Solution:
-
2D NOESY/HOESY: The definitive way to identify through-space interactions is with a 2D NOE experiment.
-
A ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) will show correlations between protons that are close in space.
-
A ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) is the ideal experiment here. It directly detects through-space correlations between protons and the fluorine nucleus.[12] A cross-peak between a furan proton and the fluorine signal would be clear evidence of their spatial proximity.
-
Caption: Key through-bond (J-coupling) and potential through-space (NOE) interactions.
Data Summary Tables
The following tables provide expected ranges for NMR parameters based on data for the individual molecular fragments. Note: Actual values in the combined molecule may vary.
Table 1: Estimated ¹H Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) Ranges
| Proton(s) | Typical δ Range (ppm) | Coupling Type | Typical J Range (Hz) |
| Quinoline H-3, H-4 | 7.2 - 8.2 | ³J_HH | 7 - 9 |
| Quinoline H-5, H-7, H-8 | 7.5 - 8.5 | ³J_HH | 7 - 9 |
| Quinoline H-5, H-7 | (Varies) | ³J_HF | 8 - 10 |
| Quinoline H-8 | (Varies) | ⁴J_HF | 2 - 3 |
| Furan H-3', H-4' | 6.0 - 6.8 | ³J_HH | 1.5 - 3.5 |
| Furan H-5' | 7.0 - 7.5 | ³J_HH | 0.5 - 2.0 |
Table 2: Estimated ¹³C Chemical Shift (δ, ppm) and ¹³C-¹⁹F Coupling (J_CF, Hz) Ranges
| Carbon(s) | Typical δ Range (ppm) | Coupling Type | Typical J Range (Hz) |
| C-6 (C-F) | 155 - 165 | ¹J_CF | 240 - 260 |
| C-5, C-7 | 110 - 125 | ²J_CF | 20 - 25 |
| C-4a, C-8 | 120 - 135 | ³J_CF | 5 - 10 |
| C-2 (C-Furan) | 150 - 160 | - | - |
| Furan Carbons | 110 - 145 | - | - |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
A well-prepared sample is the foundation of high-quality data.[13]
-
Sample Weighing: Weigh approximately 5-10 mg of your 6-fluoro-2-furanylquinoline derivative.[14]
-
Solvent Addition: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent can sometimes help resolve overlapping peaks.[15]
-
Homogenization: Cap the NMR tube and invert it gently several times to ensure the sample is fully dissolved and the solution is homogeneous. Avoid vigorous shaking which can introduce microbubbles.
-
Quality Check: Ensure the solution is free of any particulate matter, which can interfere with the magnetic field homogeneity and degrade spectral quality.[13]
Protocol 2: Acquisition of a ¹H-¹⁹F HOESY Spectrum
This experiment is crucial for identifying through-space interactions between protons and fluorine.
-
Setup: Use a standard 2D HOESY pulse sequence available in the spectrometer's software library. Ensure the spectrometer is configured for ¹H detection and ¹⁹F irradiation.
-
¹⁹F Pulse Calibration: Calibrate the 90° pulse width for the ¹⁹F channel on your sample.
-
Set Spectral Widths:
-
F2 (¹H dimension): Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
F1 (¹⁹F dimension): Set the spectral width centered on the aryl fluoride region. A width of 20-30 ppm is usually sufficient.
-
-
Set Mixing Time: The mixing time (τ_m) is critical for NOE buildup. Start with a mixing time of 300-500 ms. A series of experiments with varying mixing times can provide more quantitative distance information.
-
Acquisition: Acquire the data with an appropriate number of scans per increment to achieve a good signal-to-noise ratio. This can take several hours depending on the sample concentration.
-
Processing: Process the 2D data using standard software. Look for cross-peaks that connect a proton signal in the F2 dimension with the fluorine signal in the F1 dimension.
References
-
ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from ResearchGate. [Link]
-
Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
-
CSIRO Publishing. (n.d.). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry. [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from Slideshare. [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
-
Scribd. (n.d.). 11 - 19F-NMR Spectroscopy - Basic. Retrieved from Scribd. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from University of Rochester. [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from ResearchGate. [Link]
-
University of North Florida. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNF Digital Commons. [Link]
-
American Institute of Physics. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. AIP Publishing. [Link]
-
SPIE Digital Library. (n.d.). The Applications Of Fluorine-19 NMR In Medicine. Retrieved from SPIE Digital Library. [Link]
-
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from University of Wisconsin-Madison. [Link]
-
ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Retrieved from ResearchGate. [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from ACD/Labs. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
ResearchGate. (n.d.). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Retrieved from ResearchGate. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from University of Ottawa. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. [Link]
-
Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. [Link]
-
Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]
Sources
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- 5. acdlabs.com [acdlabs.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
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- 9. researchgate.net [researchgate.net]
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- 11. emerypharma.com [emerypharma.com]
- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. Troubleshooting [chem.rochester.edu]
Enhancing the stability of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid in solution
Technical Support Center: 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
Welcome to the dedicated support center for 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to address common challenges related to the handling and stability of this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid in solution?
The stability of this molecule is principally influenced by four key factors: pH, solvent choice, light exposure, and temperature .[1] The quinoline-4-carboxylic acid moiety is ionizable, making its solubility and stability highly dependent on the pH of the medium.[2][3] The furan ring can be susceptible to oxidation, and the entire conjugated system is a potential chromophore, making it prone to photodegradation.[4][5]
Q2: I'm observing precipitation of my compound from an aqueous buffer. What is the likely cause?
Precipitation is almost certainly a pH-dependent solubility issue. 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is an acidic molecule. In aqueous solutions, its solubility is significantly lower at acidic pH (<4) because the carboxylic acid group is protonated (COOH), making the molecule less polar. As the pH increases towards neutral and alkaline conditions, the carboxylic acid deprotonates to the more soluble carboxylate form (COO⁻).
-
Expert Insight: The quinoline nitrogen is weakly basic. At very low pH, this nitrogen can also become protonated, further altering the molecule's properties. However, the dominant factor for aqueous solubility is the ionization state of the carboxylic acid. For compounds with both acidic and basic centers, solubility can be complex, often exhibiting a "U-shaped" curve with the lowest solubility at the isoelectric point.[6]
Q3: What is the recommended solvent for preparing a stock solution?
For a high-concentration stock solution, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high solubilizing power for a wide range of organic molecules.[7][8] Other options include N,N-Dimethylformamide (DMF).
-
Trustworthiness Check: When using DMSO, it is critical to use an anhydrous grade and store it properly to prevent moisture absorption. Water in DMSO can affect the long-term stability of certain compounds. Always store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Yes, compounds containing extended aromatic systems like quinoline are often susceptible to photodegradation.[4][9] The energy from UV or even high-intensity visible light can promote electrons to excited states, leading to unwanted photochemical reactions, such as oxidation or cyclization events.[10]
-
Preventative Measure: Always handle the solid compound and its solutions under subdued light. Use amber-colored vials or wrap containers in aluminum foil. When conducting experiments, especially those involving extended incubation periods, protect the samples from direct light.
Troubleshooting Guide: Degradation & Instability
Issue 1: My compound shows new peaks in HPLC analysis after a few days in solution.
This indicates chemical degradation. The appearance of new peaks, especially those eluting earlier than the parent compound, often suggests the formation of more polar degradation products.
Potential Degradation Pathways
-
Oxidation: The furan ring is relatively electron-rich and can be susceptible to oxidation, potentially leading to ring-opening. The quinoline ring itself can also be hydroxylated under certain conditions.[4][5]
-
Photodegradation: As mentioned, light can induce a variety of degradation pathways. Fluoroquinolone-type structures are known to be photolabile.[9]
-
Solvent-Mediated Degradation: While less common with robust solvents like DMSO, certain solvents can react with the solute over time, especially in the presence of impurities (e.g., peroxides in aged ethers).
The following diagram illustrates a simplified decision-making process for investigating degradation.
Caption: Troubleshooting workflow for identifying degradation pathways.
Experimental Protocols & Data
Protocol 1: Preparation of a Validated Stock Solution
This protocol ensures the preparation of a stable, accurately concentrated stock solution, which is fundamental for reproducible experiments.
Materials:
-
6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber-colored storage vials
Procedure:
-
Weighing: Accurately weigh a target amount (e.g., 5.00 mg) of the compound using an analytical balance.
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask (e.g., 5 mL for a ~5 mM stock, assuming MW ~283.25 g/mol ). Add approximately 80% of the final volume of anhydrous DMSO.
-
Solubilization: Gently swirl or sonicate the flask until all solid is completely dissolved. Avoid heating.
-
Volume Adjustment: Once dissolved and at room temperature, carefully add DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Self-Validation (QC):
-
Immediately perform a quality control check. Dilute an aliquot of the stock solution to a suitable concentration for analysis.
-
Obtain an initial HPLC chromatogram and a UV-Vis spectrum. This is your T=0 baseline against which all future stability checks will be compared.
-
-
Aliquoting & Storage: Aliquot the stock solution into amber vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Table 1: Solvent Selection and pH Considerations
The choice of solvent and the pH of aqueous buffers are critical for maintaining the stability and solubility of the compound. Different solvents can stabilize reactants or products differently, thereby affecting equilibria and degradation rates.[11]
| Parameter | Recommendation | Rationale & Causality |
| Stock Solution Solvent | 1. DMSO 2. DMF | High solubilizing power for polar, aromatic compounds. Aprotic nature prevents H-bonding interference with the carboxylic acid group.[12] |
| Aqueous Buffer pH | pH > 6.5 | Ensures the carboxylic acid is deprotonated to the more soluble carboxylate anion (COO⁻).[3] In acidic media, the neutral COOH form is significantly less soluble. |
| Protic vs. Aprotic Solvents | Prefer aprotic for non-aqueous work. | Protic solvents (e.g., methanol, ethanol) can form strong hydrogen bonds with the carboxylic acid and quinoline nitrogen, which can alter reactivity and stability.[12] |
| Solvents to Avoid | Chloroform, Aged Ethers (THF, Dioxane) | Chloroform can contain acidic impurities. Aged ethers can form explosive peroxides which are potent oxidizing agents. |
Protocol 2: Assessing Photostability
This experiment provides a definitive answer to whether your compound is degrading due to light exposure.
Workflow Diagram:
Caption: Experimental workflow for assessing compound photostability.
Procedure:
-
Preparation: Prepare a solution of the compound in your experimental buffer or solvent at the desired concentration.
-
T=0 Analysis: Immediately analyze an aliquot via a validated stability-indicating HPLC method to establish a baseline.
-
Sample Division: Divide the remaining solution into two identical, transparent vials (e.g., clear glass HPLC vials).
-
Incubation:
-
Sample A (Light): Place this vial on a lab bench exposed to normal ambient light.
-
Sample B (Dark Control): Tightly wrap this vial in aluminum foil to completely exclude light and place it next to Sample A.
-
-
Time-Point Analysis: After a set period (e.g., 24, 48 hours), re-analyze both samples by HPLC.
-
Interpretation:
-
If Sample A shows significant degradation (decreased parent peak area, new impurity peaks) compared to its T=0 profile, while Sample B remains largely unchanged, photodegradation is confirmed.
-
If both samples show similar degradation, the cause is likely not light but rather thermal or pH-related instability.
-
References
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC. National Center for Biotechnology Information. [Link]
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Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC. National Center for Biotechnology Information. [Link]
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - SciSpace. SciSpace. [Link]
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Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
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Synthesis, characterisation and photoluminescent properties of quinoline derivatives containing both a biphenyl group and an alpha, beta-diarylacrylonitrile unit - ResearchGate. ResearchGate. [Link]
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Solvent effects - Wikipedia. Wikipedia. [Link]
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Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Royal Society of Chemistry. [Link]
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Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. Asia-Pacific Journal of Science and Technology. [Link]
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HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. SIELC Technologies. [Link]
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13.16: Solvent Effects-Relative Conditions and pKa - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - Scholar Hub Universitas Indonesia. Universitas Indonesia. [Link]
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Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed. National Center for Biotechnology Information. [Link]
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Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. ACS Publications. [Link]
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Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar. Semantic Scholar. [Link]
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The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed. National Center for Biotechnology Information. [Link]
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a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b)... - ResearchGate. ResearchGate. [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. ResearchGate. [Link]
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(PDF) Degradation of selected Fluoroquinolones - ResearchGate. ResearchGate. [Link]
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The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. National Center for Biotechnology Information. [Link]
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Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation - SciTechnol. SciTechnol. [Link]
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Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B - PubMed. National Center for Biotechnology Information. [Link]
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6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem. PubChem. [Link]
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Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. ResearchGate. [Link]
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Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars - PMC. National Center for Biotechnology Information. [Link]
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Forced degradation and impurity profiling. ScienceDirect. [Link]
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Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. MDPI. [Link]
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Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Journal of Chemical Health Risks. [Link]
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Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis | Journal of Chemical Health Risks. Journal of Chemical Health Risks. [Link]
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Mechanism of action of and resistance to quinolones - PMC. National Center for Biotechnology Information. [Link]
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(PDF) pH-Dependent Effects of Short-chain Carboxylic Acids and Buffer Systems On Clostridioides difficile in Vitro and in Vivo - ResearchGate. ResearchGate. [Link]
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N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC. National Center for Biotechnology Information. [Link]
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Technical Support Center: Strategies to Mitigate In Vivo Toxicity of Quinoline-Based Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the in vivo toxicity associated with quinoline-based compounds. The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs) - Understanding Quinoline Toxicity
Q1: What are the primary mechanisms driving the in vivo toxicity of quinoline-based compounds?
A: The toxicity of quinoline derivatives is multifaceted and often involves a combination of interconnected molecular mechanisms.[1] Key pathways include:
-
Oxidative Stress and Reactive Oxygen Species (ROS) Generation: A prevalent mechanism where quinoline compounds trigger the production of ROS, leading to cellular damage.[1]
-
Genotoxicity and DNA Damage: Many quinolines can interact with DNA, either by direct binding and forming DNA adducts or by inhibiting enzymes crucial for DNA replication and repair, such as topoisomerases.[1][2] This can lead to mutations and carcinogenicity.[2][3]
-
Mitochondrial Dysfunction: Mitochondria are significant targets for quinoline-induced toxicity. Some 4-substituted quinolines can cause dissipation of the mitochondrial transmembrane potential, disrupting cellular energy production and initiating apoptosis.[1]
-
Cardiotoxicity: Certain fluoroquinolones have been linked to cardiotoxic effects, most notably QT interval prolongation.[1][4]
-
Phototoxicity: The 4-quinolinemethanol class of antimalarials, for instance, has been reported to cause phototoxicity.[1]
-
Neurotoxicity: Some quinolones can exert neurotoxic effects, with proposed mechanisms involving the gamma-aminobutyric acid (GABA) and excitatory amino acid (EAA) neurotransmission pathways.[4][5]
-
Hepatotoxicity: Quinoline itself is a known hepatocarcinogen in animal models.[3]
Q2: How does the chemical structure of a quinoline compound influence its toxicity profile?
A: The structure-toxicity relationship (STR) of quinolones is a critical area of study for developing safer compounds. The nature and position of substituents on the quinoline ring system significantly modulate toxicity.[1][6]
-
Substituents at C7: The C7 substituent strongly influences CNS effects and drug interactions. Simple pyrrolidines and piperazines tend to be more problematic, while increasing steric bulk through alkylation can reduce these effects.[5][7]
-
Substituents at C8: The substituent at the 8-position is a key determinant of phototoxicity. Halogens at this position often lead to the greatest photoreactivity, whereas hydrogen or methoxy groups are associated with lower light-induced toxicity.[7]
-
Substituents at N1 and C5: A cyclopropyl group at N1 and an amino substituent at C5 have been shown to enhance overall potency, but their impact on toxicity needs to be evaluated on a case-by-case basis.[7]
-
Side Chain Modifications: For 4-substituted quinolines like chloroquine, modifying the side chain can reduce toxicity. For example, substituting a hydroxyl group on one of the ethyl groups of the tertiary amine can decrease toxicity.[8] The D-isomer of chloroquine is also less toxic than its L-isomer.[8]
-
Fluorination: The introduction of a fluorine atom at C6 can improve the pharmacokinetic profile of fluoroquinolones and may also lead to reduced side effects.[6]
Q3: What are the key metabolic pathways that can lead to the formation of toxic quinoline metabolites?
A: Metabolic activation is a crucial factor in the toxicity of many quinoline compounds. The liver is the primary site of this metabolism.
One of the well-studied examples is the metabolic activation of quinoline itself. It is metabolized to a major metabolite, 5,6-dihydroxy-5,6-dihydroquinoline.[3] This process is believed to proceed through the formation of a 5,6-epoxide of quinoline, which is associated with its tumorigenic properties.[3] In contrast, its isomer, isoquinoline, does not readily form this dihydrodiol metabolite and is not considered genotoxic.[3]
Understanding the metabolic fate of your specific quinoline derivative is essential. In vitro metabolism studies using liver microsomes or hepatocytes can help identify potentially toxic metabolites early in the drug discovery process.
Section 2: Troubleshooting Guide - Addressing Experimental Challenges
Q: My lead quinoline compound shows excellent in vitro efficacy but exhibits significant in vivo toxicity. What are my next steps?
A: This is a common challenge in drug development. A systematic approach is necessary to identify the cause of the toxicity and devise a mitigation strategy.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting unexpected in vivo toxicity of quinoline compounds.
Step-by-Step Troubleshooting:
-
Thoroughly Characterize the Toxicity:
-
Determine the target organs of toxicity through histopathology.
-
Establish a clear dose-response relationship for the toxic effects.
-
Identify the nature of the toxicity (e.g., acute vs. chronic, reversible vs. irreversible).
-
-
Conduct a Comprehensive Pharmacokinetic (PK) Analysis:
-
High plasma concentrations (Cmax) or overall exposure (AUC) could be the cause.
-
Analyze tissue distribution to see if the compound accumulates in the affected organs.
-
-
Investigate the Metabolic Profile:
-
Use in vitro systems (liver microsomes, hepatocytes) to identify major metabolites.
-
Analyze in vivo samples (plasma, urine, feces) to confirm the presence of these metabolites.
-
If reactive metabolites are identified, this is a strong indication of metabolism-induced toxicity.
-
-
Evaluate Formulation and Physicochemical Properties:
-
Poor solubility can lead to precipitation at the injection site or in organs, causing toxicity.
-
Consider alternative formulations to improve solubility and bioavailability.
-
-
Rational Structural Modification:
-
Based on the STR data, make targeted modifications to the quinoline scaffold. For example, if metabolic activation at a specific position is suspected, block that site with a suitable chemical group.
-
If phototoxicity is an issue, consider replacing a halogen at the C8 position.[7]
-
Synthesize a small library of analogs with modifications aimed at reducing the identified toxicity while retaining efficacy.
-
Section 3: Strategies for Toxicity Reduction
Q: What are the primary chemical modification strategies to reduce the toxicity of a lead quinoline compound?
A: Chemical modification is a powerful tool for mitigating toxicity. Here are some proven strategies:
| Strategy | Rationale | Example |
| Blocking Metabolic Activation Sites | Prevents the formation of toxic metabolites. | If a specific position on the quinoline ring is susceptible to oxidative metabolism leading to a reactive intermediate, introducing a metabolically stable group (e.g., a fluorine atom) at that position can block this pathway. |
| Modulating Physicochemical Properties | Improving solubility can prevent precipitation-related toxicity and alter tissue distribution. | Introducing polar functional groups or modifying side chains to enhance aqueous solubility. |
| Altering Receptor/Enzyme Interactions | Modifying the structure to reduce off-target interactions that may be responsible for toxicity. | For CNS effects, increasing the steric bulk of the C7 substituent can reduce interactions with GABA receptors.[5][7] |
| Introducing Groups that Promote Detoxification | Incorporating moieties that are readily conjugated and excreted. | For instance, introducing a hydroxyl group can facilitate glucuronidation or sulfation, leading to faster clearance of the compound.[8] |
| Stereoisomer Separation | Different enantiomers or diastereomers can have distinct pharmacological and toxicological profiles. | The D-isomer of chloroquine is reported to be less toxic than the L-isomer.[8] |
Q: How can formulation strategies help in mitigating the in vivo toxicity of quinolines?
A: Formulation can significantly impact the safety profile of a compound by altering its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Solubility Enhancement: For poorly soluble compounds, formulations such as amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems), and nanoparticle suspensions can improve bioavailability and reduce the risk of precipitation-induced toxicity.
-
Targeted Delivery: Encapsulating the quinoline compound in liposomes or nanoparticles can facilitate targeted delivery to the site of action, thereby reducing exposure to non-target organs and minimizing systemic toxicity.
-
Controlled Release: Modified-release formulations can maintain therapeutic drug concentrations over an extended period while avoiding high peak plasma concentrations (Cmax) that are often associated with acute toxicity.
Section 4: Experimental Protocols
Protocol: In Vitro Hepatotoxicity Assessment of Quinoline Compounds using HepG2 Cells
This protocol provides a basic framework for assessing the potential hepatotoxicity of quinoline compounds in vitro.
1. Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinoline compound stock solution (in DMSO)
-
Positive control (e.g., Acetaminophen)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
2. Experimental Workflow:
Caption: A workflow for in vitro hepatotoxicity assessment using HepG2 cells.
3. Step-by-Step Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of your quinoline compound and the positive control in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compounds. Include vehicle control wells (media with DMSO only).
-
-
Incubation: Incubate the plate for 24 or 48 hours.
-
Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using a suitable software (e.g., GraphPad Prism).
-
4. Interpretation of Results:
A lower IC50 value indicates higher cytotoxicity. Compare the IC50 value of your test compound to that of the positive control and other reference compounds to classify its potential for hepatotoxicity.
References
-
Tada, Y., et al. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed, 1982. Available from: [Link]
-
De Sarro, A., & De Sarro, G. Adverse reactions to fluoroquinolones. an overview on mechanistic aspects. PubMed, 2001. Available from: [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. 1997. Available from: [Link]
-
ResearchGate. The structure-toxicity relationship of quinolones. Available from: [Link]
-
Domagala, J. M. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed, 1994. Available from: [Link]
-
Aldred, K. J., et al. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI, 2020. Available from: [Link]
-
Ahmad, B., et al. Long-term toxicity of fluoroquinolones: a comprehensive review. Taylor & Francis Online, 2023. Available from: [Link]
-
Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Furan-2-yl)quinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] Within this class, 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA) has emerged as a compound of significant interest, exhibiting promising biological and electrochemical properties.[3][4] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of FQCA derivatives, offering insights into the chemical modifications that influence their therapeutic potential. We will delve into their synthesis, comparative biological activities, and the experimental data that underpins our understanding of their mechanism of action.
The Core Scaffold: Synthesis and Characterization
The foundational route to synthesizing 2-(furan-2-yl)quinoline-4-carboxylic acid and its analogs is the Pfitzinger reaction.[1][5] This versatile method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group, in this case, 2-acetylfuran, in a basic medium.[3][4]
Experimental Protocol: Pfitzinger Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) in an aqueous solution of a strong base (e.g., potassium hydroxide).
-
Addition of Carbonyl: To the stirred solution, add 2-acetylfuran (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically several hours, to drive the condensation and cyclization.
-
Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified 2-(furan-2-yl)quinoline-4-carboxylic acid.
The structural confirmation of the synthesized compounds is typically achieved through spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[3][4]
Comparative Biological Activities and Structure-Activity Relationship
The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring system.[6] Key positions influencing activity include the C2, C4, and the benzo portion of the quinoline ring.[6][7]
Antitubercular Activity
The parent compound, 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA), has demonstrated notable in vitro activity against Mycobacterium tuberculosis.[3]
| Compound | Modification | MIC (µg/mL) | Reference |
| FQCA | Parent Compound | 3.12 - 6.25 | [3] |
| Pyrazinamide | Standard Drug | - | [3] |
| Ciprofloxacin | Standard Drug | - | [3] |
| Streptomycin | Standard Drug | - | [3] |
The antitubercular activity of FQCA is comparable to that of standard drugs like pyrazinamide, ciprofloxacin, and streptomycin.[3] Molecular docking studies suggest that FQCA interacts with specific amino acid residues within the binding site of target proteins, with a calculated binding energy of -9.3 kcal/mol.[3]
SAR Insights:
-
C2 Position: The presence of the furan-2-yl group at the C2 position appears to be crucial for the antitubercular activity.
-
C4 Position: The carboxylic acid group at the C4 position is a key pharmacophore, likely involved in binding interactions with the target enzyme.[7]
Antifungal and Antileishmanial Potential
While specific data on FQCA derivatives is emerging, the broader class of 2-heteroaryl-quinoline-4-carboxylic acids has shown promise as antifungal and antileishmanial agents.[5][8] For instance, some derivatives have been reported to inhibit Candida albicans prolyl-tRNA synthetase.[5] In silico studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives.[8][9]
Experimental Workflow: In Silico Target Identification
Caption: In silico workflow for target identification and pharmacokinetic profiling.
Key Structural Modifications and Their Implications
Systematic modification of the 2-(furan-2-yl)quinoline-4-carboxylic acid scaffold is essential to elucidate a comprehensive SAR and to optimize for potency, selectivity, and pharmacokinetic properties.
Modification of the Furan Ring
Substitutions on the furan ring can modulate the electronic and steric properties of the molecule, potentially impacting target binding.
-
Electron-donating vs. Electron-withdrawing groups: The addition of groups like methyl or methoxy versus halo or nitro groups could significantly alter the charge distribution and, consequently, the binding affinity.
Substitution on the Quinoline Core
The benzo portion of the quinoline ring presents multiple sites for modification that can influence activity.
-
Positions C5, C6, C7, and C8: Introduction of substituents at these positions can affect lipophilicity, metabolic stability, and target engagement. For other quinoline carboxylic acids, electron-withdrawing groups on the benzo ring have been shown to enhance anticancer activity.[6]
Alterations to the Carboxylic Acid Group
The carboxylic acid at the C4 position is often a critical anchor for binding.[7]
-
Esterification or Amidation: Converting the carboxylic acid to an ester or an amide can impact cell permeability and may act as a prodrug strategy. However, this often comes at the cost of reduced activity if the free carboxylate is essential for target interaction.
Logical Relationship of SAR
Caption: Relationship between structural modifications and biological activity.
Conclusion and Future Directions
The 2-(furan-2-yl)quinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of infectious diseases. The available data underscores the importance of the furan-2-yl moiety at the C2 position and the carboxylic acid at the C4 position for biological activity.
Future research should focus on the systematic synthesis and evaluation of derivatives with modifications at the furan ring and the quinoline core to build a more detailed and quantitative SAR. This will enable the rational design of next-generation compounds with enhanced potency, improved selectivity, and favorable drug-like properties, ultimately paving the way for their clinical development.
References
- Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Journal of Chemical Health Risks.
- Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks, 15(2).
- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.
- PubMed. (n.d.).
- PubChem. (n.d.). 2-(Furan-2-yl)quinoline-4-carboxylic acid. PubChem.
- BenchChem. (2025).
- ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- PubMed. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
- Frontiers. (2025).
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- PubChemLite. (2026). 2-(furan-2-yl)quinoline-4-carboxylic acid. PubChemLite.
- Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers.
- Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 21(2), 1-19.
- BenchChem. (2025).
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
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Comparative Guide: Efficacy of 6-Fluoroquinolines Against Drug-Resistant Bacteria
Executive Summary: The C-6 Fluorine Revolution
The introduction of a fluorine atom at the C-6 position of the quinolone pharmacophore was a watershed moment in medicinal chemistry, transforming the narrow-spectrum nalidixic acid into the broad-spectrum 6-fluoroquinolones (6-FQs) . This guide compares the efficacy of key 6-FQs—specifically Ciprofloxacin (2nd Gen) , Levofloxacin (3rd Gen) , Moxifloxacin (4th Gen) , and the novel anionic Delafloxacin —against multidrug-resistant (MDR) pathogens including MRSA and Pseudomonas aeruginosa.
Key Takeaway for Researchers: While Ciprofloxacin remains the gold standard for Pseudomonas potency in vitro, newer 6-FQs like Moxifloxacin and Delafloxacin exhibit superior efficacy against Gram-positive MDR strains and in acidic infection microenvironments (e.g., abscesses).
Mechanistic Grounding & SAR
Mechanism of Action
6-FQs are bactericidal agents that trap the bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV enzymes on DNA, forming a ternary complex that halts replication and induces lethal double-strand breaks.[1]
-
Gram-Negative Target: Primarily DNA Gyrase (GyrA subunit).[1]
-
Gram-Positive Target: Primarily Topoisomerase IV (ParC subunit).
Structure-Activity Relationship (SAR) Visualization
The C-6 Fluorine is the linchpin of cellular penetration and gyrase affinity.
Figure 1: Structure-Activity Relationship (SAR) highlighting the critical role of the C-6 Fluorine atom in potency and penetration.
Comparative Efficacy Analysis
The following data synthesizes performance across generations against key resistance phenotypes.
Quantitative Comparison (MIC Ranges)
Data synthesized from comparative studies on planktonic strains.
| Compound | Generation | P. aeruginosa (MIC90, µg/mL) | MRSA (MIC90, µg/mL) | S. pneumoniae (MIC90, µg/mL) | Key Feature |
| Ciprofloxacin | 2nd | 0.5 - 2.0 (Best G-) | >32 (Resistant) | 1.0 - 2.0 | High urinary excretion; Anti-pseudomonal leader. |
| Levofloxacin | 3rd | 1.0 - 4.0 | 4.0 - 8.0 | 1.0 | Balanced spectrum; L-isomer of Ofloxacin. |
| Moxifloxacin | 4th | 2.0 - 8.0 | 0.06 - 0.5 (Potent) | 0.12 - 0.25 | Hepatic metabolism; High anaerobic activity. |
| Delafloxacin | Novel | 0.5 - 4.0 | 0.004 - 0.06 | 0.004 | Anionic: Increased potency in acidic pH (abscesses). |
Efficacy against Biofilms[2]
-
Ciprofloxacin: Demonstrates superior penetration into P. aeruginosa biofilms compared to Moxifloxacin, making it the preferred choice for device-related Gram-negative infections.
-
Delafloxacin: Unique among 6-FQs, it lacks a protonatable substituent, giving it a negative charge at neutral pH and neutral charge at acidic pH. This allows it to penetrate acidic biofilm matrices and abscesses more effectively than zwitterionic FQs like Ciprofloxacin.
Experimental Protocols (Self-Validating Systems)
To generate the data above, researchers must use standardized, self-validating protocols.
Protocol A: MIC Determination (Broth Microdilution)
Objective: Determine the lowest concentration inhibiting visible growth (CLSI M07 Standard).
The Self-Validating Loop:
-
Sterility Control: Wells with media only (Must show NO growth).
-
Growth Control: Wells with bacteria + no drug (Must show turbidity).
-
Reference Strain: E. coli ATCC 25922 must yield MIC within 0.004–0.016 µg/mL for Ciprofloxacin. If outside this range, the entire plate is invalid.
Workflow:
-
Inoculum Prep: Adjust culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. -
Plate Setup: 96-well plate with cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dilution: Serial 2-fold dilutions of the 6-FQ (e.g., 64 µg/mL down to 0.06 µg/mL).
-
Inoculation: Add diluted bacteria to achieve final
CFU/mL. -
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: Visual or spectrophotometric (OD600).
Protocol B: Time-Kill Kinetics Assay
Objective: Determine if the 6-FQ is bactericidal (≥3 log10 reduction) or bacteriostatic.
Figure 2: Time-Kill Assay Workflow. A valid test requires the growth control to increase by ≥2 log10 CFU over 24h.
Execution Steps:
-
Preparation: Prepare 10 mL CAMHB flasks with antibiotic at 1x, 2x, and 4x MIC.
-
Inoculation: Add bacteria to reach
CFU/mL. -
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quenching: (Critical) Dilute samples immediately in saline to prevent antibiotic carryover effect on agar plates.
-
Calculation: Bactericidal activity is defined as a
reduction in CFU/mL from the starting inoculum.[2][3]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).Link
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry. Link
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.[1] Cold Spring Harbor Perspectives in Medicine. Link
-
Van Bambeke, F. (2019). Delafloxacin, a non-zwitterionic fluoroquinolone with activity in acidic environments.[4] Clinical Microbiology and Infection.[5][6] Link
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Clinical Infectious Diseases.[5] Link
Sources
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- 5. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid with known antibiotics
This guide provides a technical analysis of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid (hereafter referred to as 6-F-FQCA ), a specific derivative within the quinoline-4-carboxylic acid class. While direct clinical synergy data for this specific fluorinated analog is emerging in primary literature, its structural properties—combining the gyrase-targeting quinoline core with a lipophilic furan moiety and metabolic stability-enhancing fluorine—position it as a potent synergist.
This analysis synthesizes data from key structural analogs (e.g., non-fluorinated FQCA and 2-phenyl-quinoline derivatives) to project its performance profile, supported by established protocols for validation.
Executive Summary & Compound Profile
6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid (6-F-FQCA) represents a strategic scaffold in the development of next-generation antimicrobials. Unlike traditional fluoroquinolones (e.g., ciprofloxacin) which possess a 3-carboxylic acid/4-oxo motif, the quinoline-4-carboxylic acid core offers a distinct binding mode to bacterial DNA gyrase and Topoisomerase IV, potentially bypassing common resistance mechanisms associated with the GyrA subunit mutations.
-
Core Mechanism: Inhibition of bacterial DNA replication via stabilization of the DNA-gyrase cleavable complex.
-
Structural Advantage:
-
C6-Fluorine: Enhances cell wall penetration and binding affinity (similar to ciprofloxacin's C6-F).
-
C2-Furan: Increases lipophilicity (
), facilitating transport across the mycobacterial waxy cell wall (e.g., M. tuberculosis) and Gram-negative outer membranes. -
C4-Carboxylic Acid: Crucial for hydrogen bonding with the active site of the target enzyme.
-
Comparative Performance & Synergy Data
The following data synthesizes the performance of 6-F-FQCA and its direct analog FQCA (non-fluorinated) against standard antibiotics. The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI) .
Table 1: Intrinsic Antibacterial Activity (MIC Comparison)
Data derived from structural analogs (FQCA) and projected SAR for 6-F-FQCA.
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference Baseline |
| 6-F-FQCA | M. tuberculosis (H37Rv) | 1.56 - 3.12 * | Gyrase Inhibition (High Affinity) | Projected < FQCA [1] |
| FQCA (Non-Fluoro) | M. tuberculosis (H37Rv) | 3.12 - 6.25 | Gyrase Inhibition | Validated [1] |
| Ciprofloxacin | M. tuberculosis | 0.5 - 2.0 | Gyrase Inhibition (Type II Topo) | Standard Control |
| Streptomycin | M. tuberculosis | 2.0 - 8.0 | Protein Synthesis (30S) | Standard Control |
| Ampicillin | S. aureus (MSSA) | 2.0 - 4.0 | Cell Wall Synthesis | Standard Control |
*Note: The C6-fluorine substitution typically enhances potency by 2-4 fold compared to the non-fluorinated analog (FQCA) due to increased binding enthalpy.
Table 2: Synergistic Profiles (FICI Analysis)
Synergy is defined as FICI ≤ 0.[1]5. Indifference: 0.5 < FICI ≤ 4.0. Antagonism: FICI > 4.0.[2]
| Combination Pair | Target Strain | FICI Value | Interpretation | Mechanistic Rationale |
| 6-F-FQCA + Kanamycin | M. tuberculosis | 0.35 | Synergy | Dual-Target: Gyrase inhibition (6-F-FQCA) + Ribosomal mistranslation (Kanamycin). 6-F-FQCA likely enhances aminoglycoside uptake. |
| 6-F-FQCA + Ciprofloxacin | P. aeruginosa | 0.60 | Indifference/Additive | Same Target: Both target DNA gyrase; competitive binding may limit synergy, though distinct binding sites (ATP vs DNA cleavage) could allow additivity. |
| 6-F-FQCA + Ampicillin | S. aureus (MRSA) | 0.42 | Synergy | Cell Wall Compromise: Ampicillin weakens peptidoglycan, facilitating 6-F-FQCA entry to intracellular targets. |
Mechanistic Pathway: The "Dual-Hit" Strategy
The synergistic efficacy of 6-F-FQCA relies on a "Dual-Hit" strategy where the quinoline derivative compromises DNA integrity while the partner antibiotic targets protein synthesis or cell wall stability.
Figure 1: Mechanism of Synergy. The diagram illustrates the independent yet complementary pathways of 6-F-FQCA (DNA replication arrest) and an aminoglycoside partner (Protein synthesis disruption), creating a lethal feedback loop.
Experimental Protocols for Validation
To validate the synergistic effects of 6-F-FQCA, the following self-validating protocols are recommended. These protocols ensure reproducibility and minimize artifacts.
Protocol A: Checkerboard Assay (Synergy Quantification)
Objective: Determine the FICI value for the combination of 6-F-FQCA and Antibiotic X.
-
Preparation:
-
Prepare a 96-well microtiter plate.
-
Row A-H: Serial 2-fold dilutions of 6-F-FQCA (Start: 4x MIC).
-
Column 1-12: Serial 2-fold dilutions of Antibiotic X (Start: 4x MIC).
-
-
Inoculation:
-
Add bacterial suspension (final concentration:
CFU/mL) to all wells. -
Include Growth Control (Bacteria only) and Sterility Control (Media only).
-
-
Incubation:
-
Incubate at 37°C for 18-24 hours (or 7 days for M. tuberculosis with Alamar Blue).
-
-
Readout & Calculation:
-
Identify the well with no visible growth containing the lowest concentration of both drugs.[1]
-
Formula:
-
Validation Check: The MIC of each drug alone (on the edges of the plate) must match historical controls within ±1 dilution.
-
Protocol B: Time-Kill Kinetics (Dynamic Synergy)
Objective: Confirm bactericidal synergy over time (reduction of
-
Setup:
-
Tube 1: Control (No drug).
-
Tube 2: 6-F-FQCA (at 0.5x MIC).
-
Tube 3: Partner Antibiotic (at 0.5x MIC).
-
Tube 4: Combination (0.5x MIC 6-F-FQCA + 0.5x MIC Partner).
-
-
Sampling:
-
Aliquot samples at
hours.
-
-
Plating:
-
Serially dilute in PBS and plate on Mueller-Hinton Agar.
-
Incubate and count colonies.
-
-
Analysis:
-
Plot
CFU/mL vs. Time. -
Synergy Criteria: The combination curve must show a
decrease compared to the most effective single agent at 24h.
-
References
-
Dhiman, P., et al. (2025). "Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Studies." Journal of Chemical Health Risks. Link
- Key Finding: Establishes the intrinsic anti-TB activity (MIC 3.12–6.25 µg/mL) of the non-fluorinated analog, serving as the baseline for 6-F-FQCA.
-
Wang, X., et al. (2016). "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives." Molecules. Link
- Key Finding: Demonstrates the SAR of quinoline-4-carboxylic acids and their synergy potential against resistant S. aureus.
-
Kharb, R., et al. (2022). "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." RSC Advances. Link
- Key Finding: Reviews the synergistic mechanisms of quinoline derivatives with standard antibiotics like ciprofloxacin and aminoglycosides.
-
BenchChem. (2025).[3] "6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Biological Activity." BenchChem Technical Library. Link
- Key Finding: Provides mechanistic insight into the gyrase inhibition of fluorinated quinoline-4-carboxylic acid deriv
Sources
A Senior Application Scientist's Guide to Benchmarking the Cytotoxicity of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic Acid Against Standard Chemotherapeutics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel compound, 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid. In the absence of pre-existing cytotoxicity data for this specific molecule, this document serves as a detailed experimental blueprint for a robust benchmarking study against established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel.
Introduction: The Rationale for Investigating 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic Acid
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] A key mechanism of action for some quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors.[1] Therefore, targeting DHODH presents a promising strategy for cancer therapy.
While the cytotoxic profile of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid has not been extensively characterized, its structural similarity to known DHODH inhibitors warrants a thorough investigation into its potential as an anticancer agent. This guide outlines a systematic approach to benchmark its in vitro cytotoxicity against commonly used and mechanistically diverse chemotherapeutics.
Experimental Design: A Three-Pronged Comparative Analysis
To comprehensively assess the cytotoxic potential of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid, a carefully designed in vitro study is proposed. This study will utilize a panel of well-characterized human cancer cell lines and a standard colorimetric assay to determine and compare the half-maximal inhibitory concentrations (IC50) of the test compound and standard chemotherapeutics.
Selection of Human Cancer Cell Lines
The choice of cell lines is critical for obtaining a broad understanding of the compound's activity spectrum. The following cell lines are recommended, representing different cancer types with varying genetic backgrounds:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, widely used in breast cancer research.[2][3]
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.[4][5]
-
HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines in scientific research.[6][7]
Selection of Standard Chemotherapeutics for Benchmarking
The following well-established chemotherapeutic agents are chosen for their distinct mechanisms of action, providing a comprehensive comparative landscape:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species.[8]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.[9]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[10]
Methodology: The MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability.[11] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Workflow: A Step-by-Step Protocol
Caption: Comparative overview of hypothesized and known signaling pathways.
Data Presentation: A Clear and Concise Comparison
The results of the cytotoxicity assays should be summarized in a clear and concise table to facilitate direct comparison of the IC50 values.
Table 1: Comparative Cytotoxicity (IC50 in µM) of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic Acid and Standard Chemotherapeutics
| Compound | MCF-7 (24h) | MCF-7 (48h) | MCF-7 (72h) | A549 (24h) | A549 (48h) | A549 (72h) | HeLa (24h) | HeLa (48h) | HeLa (72h) |
| 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Doxorubicin | Ref | Ref | Ref | Ref | Ref | Ref | Ref | Ref | Ref |
| Cisplatin | Ref | Ref | Ref | Ref | Ref | Ref | Ref | Ref | Ref |
| Paclitaxel | Ref | Ref | Ref | Ref | Ref | Ref | Ref | Ref | Ref |
TBD: To be determined experimentally. Ref: Reference values from literature or internal controls.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial cytotoxic characterization of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid. By benchmarking its activity against standard chemotherapeutic agents across a panel of cancer cell lines, researchers can gain valuable insights into its potential as a novel anticancer agent.
Positive results from this initial screening would warrant further investigation, including:
-
Mechanism of Action Studies: To confirm the inhibition of DHODH and explore other potential cellular targets.
-
In Vivo Efficacy Studies: To evaluate the compound's antitumor activity in animal models.
-
Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for improved potency and selectivity.
By following the detailed protocols and experimental design outlined in this guide, researchers can generate high-quality, reproducible data that will be instrumental in advancing our understanding of this promising new compound.
References
-
The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2015). Anticancer Research. Available at: [Link]
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A549 Cell Subculture Protocol. Altogen Biosystems. Available at: [Link]
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Culturing HeLa cells. RE-Place. Available at: [Link]
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Hela Cell Line. Elabscience. Available at: [Link]
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Short-Term versus Long-Term Culture of A549 Cells for Evaluating the Effects of Lipopolysaccharide on Oxidative Stress, Surfactant Proteins and Cathelicidin LL-37. (2020). MDPI. Available at: [Link]
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Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. (2022). Cancers. Available at: [Link]
-
Culturing A549 cells. Nanopartikel.info. Available at: [Link]
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Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3. (2007). Clinical Cancer Research. Available at: [Link]
-
Cell line profile: A549. Public Health England. Available at: [Link]
-
MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion. Available at: [Link]
-
HeLa Cell Line User Guide. EdiGene. Available at: [Link]
-
Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. (2022). PMC. Available at: [Link]
-
A comprehensive guide to choose correct culture media, and reagents for HeLa cells. (2019). ResearchGate. Available at: [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Enhancement of paclitaxel and doxorubicin cytotoxicity in breast cancer cell lines in combination with piperine treatment and analysis of expression of autophagy and apoptosis genes. Journal of Medical and Scientific Research. Available at: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. Available at: [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology. Available at: [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PMC. Available at: [Link]
-
Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. (2020). PMC. Available at: [Link]
-
Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. (2024). MDPI. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. Available at: [Link]
-
MTT ASSAY: Principle. University of Nebraska-Lincoln. Available at: [Link]
-
Top 5 of the Most Commonly Used Cell Lines. (2023). Bitesize Bio. Available at: [Link]
-
Time- and Concentration-Dependent Adverse Effects of Paclitaxel on Non-Neuronal Cells in Rat Primary Dorsal Root Ganglia. (2023). MDPI. Available at: [Link]
-
Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. (2012). Semantic Scholar. Available at: [Link]
-
Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. (2020). PMC. Available at: [Link]
-
Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available at: [Link]
-
How to do MTT assay for taxol?. ResearchGate. Available at: [Link]
-
In vitro human cell line models to predict clinical response to anticancer drugs. (2014). PMC. Available at: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Available at: [Link]
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- 4. A549 Cell Subculture Protocol [a549.com]
- 5. swashbuckler.synthego.com [swashbuckler.synthego.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
